molecular formula C8H12N2O3 B13063904 2,3-DI(Hydroxyimino)-5,5-dimethylcyclohexan-1-one

2,3-DI(Hydroxyimino)-5,5-dimethylcyclohexan-1-one

Cat. No.: B13063904
M. Wt: 184.19 g/mol
InChI Key: YFSCVZVLHXMHFB-UXINQVNVSA-N
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Description

2,3-DI(Hydroxyimino)-5,5-dimethylcyclohexan-1-one is a unique organic compound characterized by its cyclohexanone core substituted with hydroxyimino groups at the 2 and 3 positions and two methyl groups at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-DI(Hydroxyimino)-5,5-dimethylcyclohexan-1-one typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired hydroxyimino compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 2,3-DI(Hydroxyimino)-5,5-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino groups to amines.

    Substitution: The hydroxyimino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

2,3-DI(Hydroxyimino)-5,5-dimethylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-DI(Hydroxyimino)-5,5-dimethylcyclohexan-1-one involves its interaction with specific molecular targets, leading to various biological effects. The hydroxyimino groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may undergo metabolic transformations that activate or deactivate its biological activity.

Comparison with Similar Compounds

    2,3-Dihydroxy-5,5-dimethylcyclohexan-1-one: Similar structure but with hydroxyl groups instead of hydroxyimino groups.

    5,5-Dimethylcyclohexane-1,3-dione: The precursor compound used in the synthesis of 2,3-DI(Hydroxyimino)-5,5-dimethylcyclohexan-1-one.

Uniqueness: this compound is unique due to the presence of hydroxyimino groups, which impart distinct chemical and biological properties compared to its analogs. These groups enhance its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

(2E,3Z)-2,3-bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one

InChI

InChI=1S/C8H12N2O3/c1-8(2)3-5(9-12)7(10-13)6(11)4-8/h12-13H,3-4H2,1-2H3/b9-5-,10-7+

InChI Key

YFSCVZVLHXMHFB-UXINQVNVSA-N

Isomeric SMILES

CC1(C/C(=N/O)/C(=N\O)/C(=O)C1)C

Canonical SMILES

CC1(CC(=NO)C(=NO)C(=O)C1)C

Origin of Product

United States

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